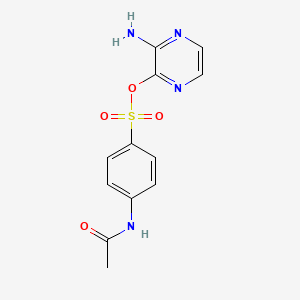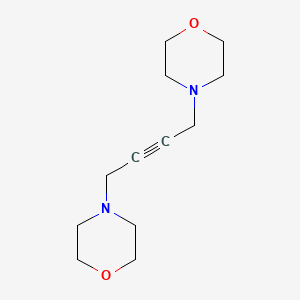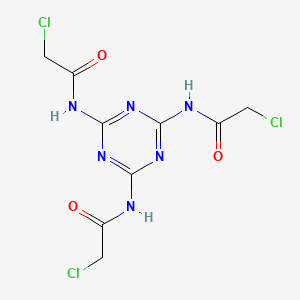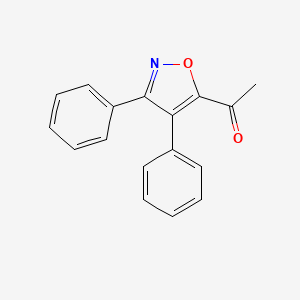![molecular formula C14H17N5O3 B14006745 Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate CAS No. 50486-80-1](/img/structure/B14006745.png)
Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, methyl ester
- Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, propyl ester
Uniqueness
The uniqueness of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester lies in its specific functional groups and their arrangement. This structure imparts unique chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
50486-80-1 |
|---|---|
Fórmula molecular |
C14H17N5O3 |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N5O3/c1-2-22-14(21)13(20)16-8-11-12(15)19(18-17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
Clave InChI |
ZBLUTWXQFJTHRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NCC1=C(N(N=N1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)


![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

